molecular formula C32H34P2 B1600529 (1R,2R)-(-)-1,2-Bis(diphenylphosphinomethyl)cyclohexane CAS No. 70774-28-6

(1R,2R)-(-)-1,2-Bis(diphenylphosphinomethyl)cyclohexane

Cat. No.: B1600529
CAS No.: 70774-28-6
M. Wt: 480.6 g/mol
InChI Key: UZHMFQJEUXFZSS-NSOVKSMOSA-N
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Description

(1R,2R)-(-)-1,2-Bis(diphenylphosphinomethyl)cyclohexane is a chiral diphosphine ligand widely used in asymmetric synthesis and catalysis. Its unique structure, featuring two phosphine groups attached to a cyclohexane ring, allows it to effectively coordinate with transition metals, making it a valuable tool in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-(-)-1,2-Bis(diphenylphosphinomethyl)cyclohexane typically involves the reaction of (1R,2R)-cyclohexane-1,2-dimethanol with diphenylphosphine in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine groups. The product is then purified through recrystallization or chromatography to obtain the desired chiral ligand.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents, to ensure the consistent quality of the final product. The compound is typically produced in batch reactors, followed by purification steps to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-(-)-1,2-Bis(diphenylphosphinomethyl)cyclohexane undergoes various types of reactions, including:

    Coordination Reactions: Forms complexes with transition metals.

    Oxidation: The phosphine groups can be oxidized to phosphine oxides.

    Substitution: The ligand can participate in substitution reactions where one of the phosphine groups is replaced by another ligand.

Common Reagents and Conditions

    Coordination Reactions: Typically involve transition metals such as palladium, platinum, and rhodium under inert atmosphere conditions.

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as alkyl halides or other ligands are used in the presence of a base.

Major Products

    Coordination Complexes: Metal-ligand complexes used in catalysis.

    Phosphine Oxides: Formed during oxidation reactions.

    Substituted Ligands: Resulting from substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-(-)-1,2-Bis(diphenylphosphinomethyl)cyclohexane is primarily used as a ligand in asymmetric catalysis. It is employed in various reactions, including hydrogenation, hydroformylation, and cross-coupling reactions, to produce chiral compounds with high enantioselectivity.

Biology

While its direct applications in biology are limited, the chiral compounds synthesized using this ligand can have significant biological activity. These compounds are often used in the development of pharmaceuticals and agrochemicals.

Medicine

In medicine, the chiral compounds produced using this compound as a ligand are used in the synthesis of drugs with specific stereochemistry, which is crucial for their efficacy and safety.

Industry

Industrially, this compound is used in the production of fine chemicals, pharmaceuticals, and agrochemicals. Its ability to produce chiral compounds with high purity and enantioselectivity makes it a valuable tool in various manufacturing processes.

Mechanism of Action

The mechanism by which (1R,2R)-(-)-1,2-Bis(diphenylphosphinomethyl)cyclohexane exerts its effects involves the coordination of its phosphine groups with transition metals. This coordination forms a stable complex that can facilitate various catalytic reactions. The chiral nature of the ligand allows it to induce asymmetry in the products, leading to the formation of chiral compounds with high enantioselectivity.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(diphenylphosphino)butane: Another diphosphine ligand used in similar catalytic applications.

    (1S,2S)-(+)-1,2-Diaminocyclohexane: A chiral diamine used in asymmetric synthesis.

Uniqueness

(1R,2R)-(-)-1,2-Bis(diphenylphosphinomethyl)cyclohexane is unique due to its specific chiral configuration and the presence of two phosphine groups attached to a cyclohexane ring. This structure allows it to form highly stable and selective complexes with transition metals, making it particularly effective in asymmetric catalysis compared to other similar ligands.

Properties

IUPAC Name

[(1R,2R)-2-(diphenylphosphanylmethyl)cyclohexyl]methyl-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34P2/c1-5-17-29(18-6-1)33(30-19-7-2-8-20-30)25-27-15-13-14-16-28(27)26-34(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-12,17-24,27-28H,13-16,25-26H2/t27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHMFQJEUXFZSS-NSOVKSMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40447495
Record name AG-G-76570
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70774-28-6
Record name AG-G-76570
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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